3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile
Description
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2-fluorobenzyl substituent at position 3 and a benzonitrile group linked via a sulfanyl-methyl bridge at position 2. Its structure integrates a heterocyclic core (thienopyrimidine) known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer research. The 2-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the benzonitrile moiety could influence electronic properties and binding interactions .
Properties
IUPAC Name |
3-[[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS2/c22-17-7-2-1-6-16(17)12-25-20(26)19-18(8-9-27-19)24-21(25)28-13-15-5-3-4-14(10-15)11-23/h1-10H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGNOXBPBWBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC=C4)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, methyl {4,6-diamino-2- [1- (2-fluorobenzyl)-1h-pyrazolo [3,4-b]pyridino-3-yl]pyrimidino-5-yl}methylcarbamate, is known to stimulate soluble guanylate cyclase. This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.
Mode of Action
This in turn activates cGMP-dependent protein kinases, leading to a series of downstream effects.
Biochemical Pathways
The compound likely affects the NO/cGMP pathway. In this pathway, NO activates soluble guanylate cyclase, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The increased cGMP levels then lead to the activation of cGMP-dependent protein kinases, which have various downstream effects, including relaxation of smooth muscle cells and inhibition of platelet aggregation.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its stimulation of soluble guanylate cyclase and the subsequent increase in cGMP levels. This can lead to various physiological effects, such as vasodilation and inhibition of platelet aggregation.
Biological Activity
The compound 3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 431.6 g/mol . The IUPAC name is N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl}benzonitrile . Its structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O2S2 |
| Molecular Weight | 431.6 g/mol |
| IUPAC Name | N-cyclohexyl-2-[...] |
| InChI Key | PEOIDAUPJXWBAT-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The formation of the thieno[3,2-d]pyrimidine moiety is achieved through cyclization reactions involving appropriate thioketones and amines under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .
The biological activity is primarily attributed to the compound's ability to interact with specific enzyme targets or receptors . The thieno[3,2-d]pyrimidine scaffold allows for binding at active sites, leading to inhibition of critical biological pathways. Mechanisms may include:
- Competitive inhibition , where the compound competes with natural substrates.
- Allosteric modulation , altering enzyme activity through binding at an alternative site.
Case Studies
-
Antibacterial Efficacy
A study evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties compared to standard antibiotics . -
Antifungal Activity
Another investigation assessed its antifungal potential against Candida albicans. The compound exhibited an MIC of 64 µg/mL, suggesting moderate antifungal efficacy .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate solubility in biological fluids. It is predicted to cross cell membranes effectively due to its lipophilic nature, which is essential for oral bioavailability.
Comparison with Similar Compounds
Structural Analog 1: 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Core Structure: Benzofuro[3,2-d]pyrimidinone replaces thienopyrimidine, introducing an oxygen atom in the fused ring system.
- Substituents :
- 3-Methylbutyl group at position 3 (increases hydrophobicity).
- Trifluoromethylphenyl acetamide at position 2 (electron-withdrawing CF₃ group enhances metabolic resistance).
- Key Differences: The benzofuropyrimidine core may alter π-π stacking interactions compared to thienopyrimidine. The acetamide linker and CF₃ group contrast with the benzonitrile-sulfanyl-methyl motif, affecting solubility and target affinity .
Structural Analog 2: 3-{[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}benzonitrile
- Core Structure : Simplified pyrimidin-4-one lacking fused thiophene or benzofuran rings.
- Substituents :
- 6-Methyl group on the pyrimidine ring.
- Benzonitrile linked via sulfanyl-methyl.
- Key Differences: Absence of fused aromatic rings reduces molecular complexity and rigidity. Lower molar mass (257.31 g/mol vs. ~400–450 g/mol for thieno/benzofuro analogs) suggests differences in pharmacokinetic profiles .
Structural Analog 3: 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Core Structure: Tetrahydrobenzothienopyrimidine with a partially saturated ring system.
- 4-Methoxyphenyl at position 3 (electron-donating group may alter electronic distribution).
- Dual halogenation vs. single fluorine in the target compound may influence toxicity and selectivity .
Physicochemical and Functional Comparison
Research Findings and Implications
- Thieno vs. Benzofuro Cores: Thienopyrimidines generally exhibit stronger electron-deficient character compared to benzofuro analogs, favoring interactions with ATP-binding pockets in kinases .
- Fluorine Substitution: The 2-fluorobenzyl group in the target compound may confer metabolic stability over non-fluorinated analogs like Analog 2, aligning with trends in fluorinated drug design .
- Benzonitrile Utility : The benzonitrile group’s electron-withdrawing nature and hydrogen-bond acceptor capacity are shared across analogs, but its placement on a sulfanyl-methyl bridge in the target compound could improve conformational flexibility for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
